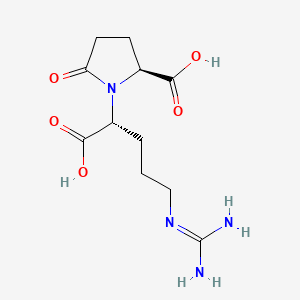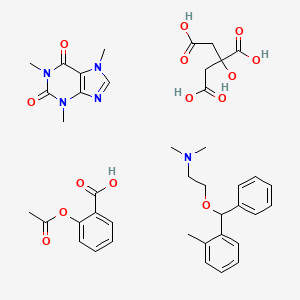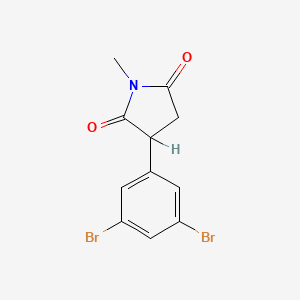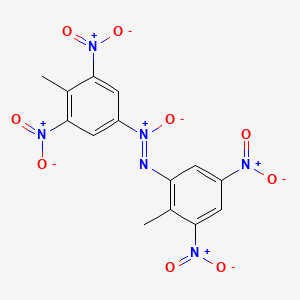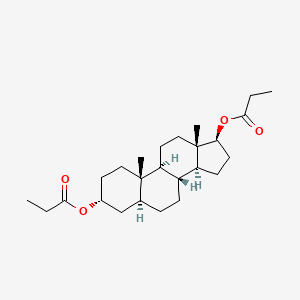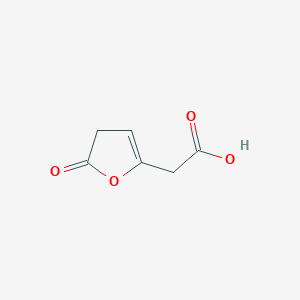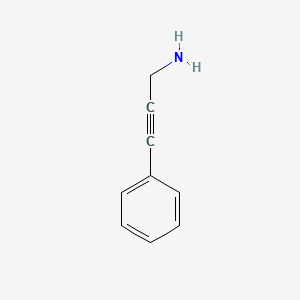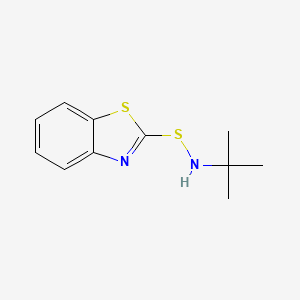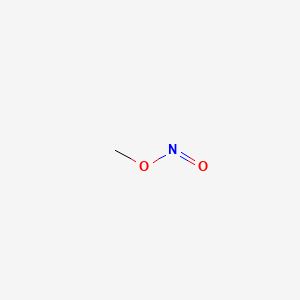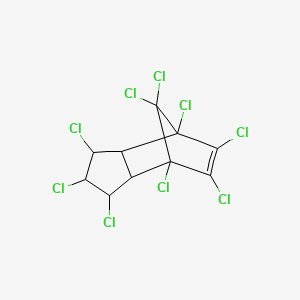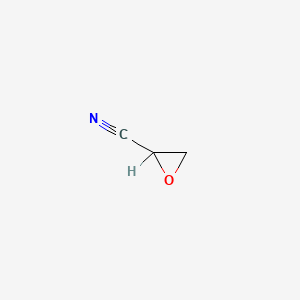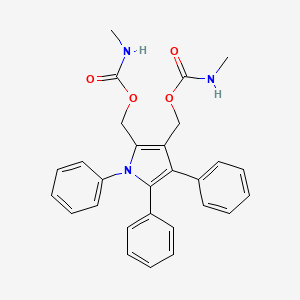
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Overview
Description
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a complex organic compound with the chemical formula C₂₈H₂₇N₃O₄ It is characterized by its pyrrole core substituted with phenyl groups and hydroxymethyl groups, and further functionalized with N-methylcarbamate groups
Preparation Methods
The synthesis of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring through a condensation reaction involving an aldehyde and an amine. The phenyl groups are introduced via Friedel-Crafts acylation, followed by the introduction of hydroxymethyl groups through a hydroxymethylation reaction. Finally, the N-methylcarbamate groups are added using a carbamoylation reaction with methyl isocyanate under controlled conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrrole ring or the phenyl groups.
Substitution: The N-methylcarbamate groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrrole core and phenyl groups allow it to fit into binding sites, while the hydroxymethyl and N-methylcarbamate groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) can be compared with similar compounds such as:
2,5-Bis(hydroxymethyl)pyrrole: Lacks the phenyl and N-methylcarbamate groups, resulting in different chemical properties and applications.
N-Methylcarbamate derivatives: Compounds with similar functional groups but different core structures, leading to variations in biological activity and industrial applications.
This compound’s unique combination of structural features and functional groups distinguishes it from these similar compounds, providing specific advantages in its applications.
Properties
IUPAC Name |
[2-(methylcarbamoyloxymethyl)-1,4,5-triphenylpyrrol-3-yl]methyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-29-27(32)34-18-23-24(19-35-28(33)30-2)31(22-16-10-5-11-17-22)26(21-14-8-4-9-15-21)25(23)20-12-6-3-7-13-20/h3-17H,18-19H2,1-2H3,(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXWJPWEIDNIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)COC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222886 | |
| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72572-65-7 | |
| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC301487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


